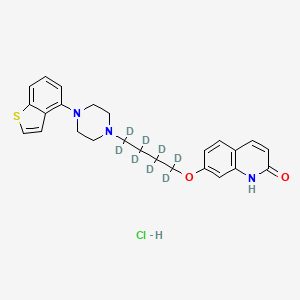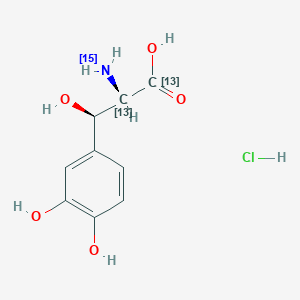
12-Oleanen-3,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly found in various plant species, particularly in the roots and stems of certain plants like Euonymus laxiflorus and Canarium zeylanicum . This compound is known for its white crystalline solid form and distinctive aroma . It has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-diabetic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oleanen-3,11-dione typically involves the oxidation of precursor compounds such as α-amyrin or β-amyrin. These precursors are subjected to oxidation reactions using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources. The roots and stems of plants like Euonymus laxiflorus are harvested and subjected to extraction processes using solvents such as ethanol or methanol . The crude extract is then purified through techniques like column chromatography and recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
12-Oleanen-3,11-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions at specific positions on the triterpenoid skeleton.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in organic solvents.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Various nucleophiles can be used under basic or acidic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions include hydroxylated derivatives, further oxidized triterpenoids, and substituted triterpenoid compounds .
Applications De Recherche Scientifique
12-Oleanen-3,11-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory, anti-diabetic, and anti-cancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of 12-Oleanen-3,11-dione involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response . Additionally, it modulates signaling pathways such as the PI3K-Akt and MAPK pathways, which are involved in cell proliferation and survival . These interactions contribute to its anti-inflammatory and anti-cancer effects.
Comparaison Avec Des Composés Similaires
12-Oleanen-3,11-dione is part of the oleanane triterpenoid family, which includes compounds like α-amyrin and β-amyrin. Compared to these similar compounds, this compound has unique structural features, such as the presence of two ketone groups at positions 3 and 11 . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
List of Similar Compounds
- α-Amyrin
- β-Amyrin
- 28-Hydroxyolean-12-ene-3,11-dione
- 3β-Hydroxy-12-oleanen-27-oic acid
Propriétés
Formule moléculaire |
C30H46O2 |
|---|---|
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
(6aR,6bS,8aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione |
InChI |
InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3/t20?,22?,24?,27-,28+,29-,30-/m1/s1 |
Clé InChI |
XQIVDOSRZQSWFL-LINGBFQGSA-N |
SMILES isomérique |
C[C@@]12CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C1CC(CC2)(C)C)C |
SMILES canonique |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



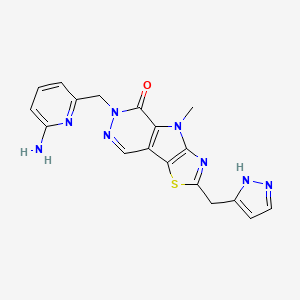
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
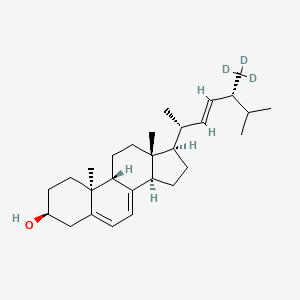
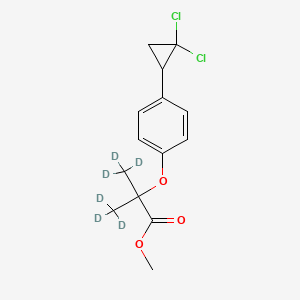
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)


